Triplostoside A
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Overview
Description
Triplostoside A is a natural product isolated from the roots of the plant Dipsacus asper. It belongs to the class of iridoid glycosides, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triplostoside A is complex and involves multiple steps. The primary method of obtaining this compound is through extraction from the roots of Dipsacus asper. The extraction process typically involves the use of ethanol to obtain a crude extract, which is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction methods, which may limit its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
Triplostoside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a model compound to study the reactivity and properties of iridoid glycosides.
Industry: While its industrial applications are limited, this compound could be used in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Triplostoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its cytotoxic and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Triplostoside A can be compared with other iridoid glycosides such as loganin, cantleyoside, and lisianthioside. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits.
List of Similar Compounds
- Loganin
- Cantleyoside
- Lisianthioside
- 6-O-beta-D-apiofuranosyl sweroside
Properties
Molecular Formula |
C35H52O20 |
---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
methyl 6-[4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C35H52O20/c1-6-14-15(8-22(46-3)47-4)17(11-49-32(14)54-34-28(42)26(40)24(38)20(9-36)52-34)31(45)51-19-7-16-18(30(44)48-5)12-50-33(23(16)13(19)2)55-35-29(43)27(41)25(39)21(10-37)53-35/h6,11-16,19-29,32-43H,1,7-10H2,2-5H3 |
InChI Key |
DNZCAZQBJHUVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC(OC)OC)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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